Comprehensive Technical Guide on BIS-AF-Sodium Salt: Mechanisms in Polymer Crosslinking and Endocrine Disruption
Comprehensive Technical Guide on BIS-AF-Sodium Salt: Mechanisms in Polymer Crosslinking and Endocrine Disruption
Executive Summary
BIS-AF-Sodium salt (CAS: 74938-83-3), chemically known as 2,2-Bis(4-hydroxyphenyl)hexafluoropropane disodium salt, is a highly specialized fluorinated compound with dual significance across distinct scientific domains[1][2]. In industrial polymer chemistry, it serves as a critical pre-activated crosslinking (curing) agent for high-performance fluoroelastomers (FKM/FFKM), imparting exceptional thermal stability and chemical resistance[3][4]. In the biomedical and toxicological fields, it is utilized as a highly soluble derivative of Bisphenol AF (BPAF) to investigate endocrine-disrupting mechanisms, specifically its paradoxical role as an Estrogen Receptor alpha (ERα) agonist and Estrogen Receptor beta (ERβ) antagonist[5][6].
This whitepaper synthesizes the mechanistic chemistry, step-by-step experimental protocols, and quantitative data necessary for researchers utilizing BIS-AF-Sodium salt in both material science and molecular toxicology.
Physicochemical Identity
Understanding the physical properties of BIS-AF-Sodium salt is critical for both compounding in rubber matrices and solubilization in aqueous biological assays. The presence of the disodium salt significantly alters its solubility profile compared to neutral BPAF, providing immediate availability of the reactive bis-phenoxide anion.
| Property | Value / Description |
| Chemical Name | 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt |
| CAS Registry Number | 74938-83-3[1] |
| Molecular Formula | C15H8F6Na2O2[2] |
| Molecular Weight | 380.197 g/mol [2] |
| Structural Features | Hexafluoroisopropylidene bridge; two phenoxide anions[2] |
| Primary Utility | Fluoroelastomer crosslinker; Endocrine disruption research standard[7][8] |
Industrial Application: Fluoroelastomer (FKM) Crosslinking
Mechanistic Causality of the Bisphenol Cure System
Fluoroelastomers (such as copolymers of vinylidene fluoride (VDF) and hexafluoropropylene (HFP)) require vulcanization to achieve functional mechanical properties (e.g., low compression set and high-temperature resistance)[4][7].
The industry standard for FKM vulcanization is the "bisphenol cure" system. Traditionally, neutral Bisphenol AF is used alongside metal oxides (MgO, Ca(OH)₂) which act as acid acceptors to deprotonate the bisphenol in situ[3][9]. By utilizing BIS-AF-Sodium salt , the compound is introduced as a pre-formed bis-phenoxide nucleophile. This bypasses the activation energy required for in situ deprotonation, accelerating the nucleophilic attack on the polymer backbone.
The mechanism proceeds via a phase-transfer catalyzed nucleophilic aromatic substitution/addition[9][10]:
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Dehydrofluorination: The basic environment strips HF from the VDF segments, creating reactive double bonds.
-
Phase Transfer: An accelerator (e.g., Benzyltriphenylphosphonium chloride, BTPPC) transfers the BIS-AF-Sodium salt into the hydrophobic polymer phase[4].
-
Nucleophilic Addition: The bis-phenoxide anions attack the double bonds, creating stable C–O–Ar ether linkages that bridge two polymer chains[3].
Figure 1: Mechanism of Fluoroelastomer Crosslinking utilizing BIS-AF-Sodium salt.
Protocol: Compounding and Curing FKM
Note: This protocol is designed to validate the crosslinking efficiency of BIS-AF-Sodium salt against standard neutral BPAF.
Materials:
-
VDF/HFP Copolymer Gum (e.g., Viton™ A-type)
-
BIS-AF-Sodium salt (Crosslinker): 1.5 - 2.5 phr (parts per hundred rubber)[9]
-
BTPPC (Accelerator): 0.5 phr
-
Magnesium Oxide (MgO, high activity): 3.0 phr
-
Calcium Hydroxide (Ca(OH)₂): 6.0 phr
-
Carbon Black (MT N990): 30.0 phr
Step-by-Step Methodology:
-
Mastication: Introduce the FKM gum onto a two-roll mill maintained at 40°C–50°C. Band the rubber until a smooth rolling bank is formed. Causality: Milling reduces polymer chain entanglement, allowing for homogeneous dispersion of additives.
-
Accelerator Addition: Slowly add BTPPC. Cross-cut the band 3–4 times.
-
Crosslinker Addition: Incorporate the BIS-AF-Sodium salt. Critical Step: Ensure the salt is finely milled prior to addition to prevent localized over-curing (scorching) due to its high reactivity.
-
Filler and Acid Acceptor Addition: Gradually add Carbon Black, MgO, and Ca(OH)₂. The metal oxides act as sponges for the HF generated during the dehydrofluorination step, preventing polymer degradation[3].
-
Refining: Pass the compounded rubber through a tight nip (0.5 mm) 6 times to ensure maximum dispersion. Sheet off at 3 mm thickness.
-
Press Curing (Primary Cure): Place the sheet in a heated press at 177°C (350°F) for 10 minutes under 10 MPa pressure. Causality: Heat triggers the phase-transfer catalyst, initiating the nucleophilic attack and forming the primary 3D network.
-
Post-Curing (Secondary Cure): Transfer the molded sheet to a circulating air oven at 232°C (450°F) for 16–24 hours. Causality: Post-curing drives the crosslinking reaction to completion, eliminates volatile byproducts (like water from the Ca(OH)₂ reaction), and maximizes compression set resistance.
Biochemical Application: Endocrine Disruption Research
Receptor Binding Dynamics (ERα, ERβ, and GPER)
Due to its structural similarity to Bisphenol A (BPA), BPAF (and its soluble sodium salt) is heavily scrutinized as an endocrine-disrupting chemical (EDC). However, the substitution of methyl groups with trifluoromethyl (-CF3) groups dramatically alters its receptor affinity[5][6].
Research demonstrates that BPAF binds to Estrogen Receptors (ERs) with significantly higher affinity than BPA. Crucially, it acts as a full agonist for ERα but functions as a highly specific antagonist for ERβ [5][6]. The bulky, electronegative -CF3 groups disrupt the ERβ-Ligand Binding Domain (LBD) activation conformation, specifically preventing Helix 12 (H12) from adopting the position necessary to recruit coactivator proteins[6]. Furthermore, BPAF exhibits high binding affinity to the G protein-coupled estrogen receptor (GPER), mediating non-genomic estrogenic effects[11].
Figure 2: Divergent signaling pathways of BPAF upon binding to ERα and ERβ.
Protocol: In Vitro Competitive Radioligand Binding Assay
This protocol details how to quantify the binding affinity (IC50) of BIS-AF-Sodium salt to recombinant human ERα and ERβ[5][6].
Materials:
-
Recombinant GST-ERα-LBD and GST-ERβ-LBD proteins (26 ng/reaction)[5]
-
Radioligand: [³H]17β-estradiol (5 nM final concentration)[5]
-
Test Compound: BIS-AF-Sodium salt (Serial dilutions from 10⁻¹² to 10⁻⁵ M)
-
Assay Buffer: Phosphate-Buffered Saline (PBS, pH 7.4) containing 1% Bovine Serum Albumin (BSA)[6]
-
Dextran-Coated Charcoal (DCC): 0.4% DCC in PBS[6]
Step-by-Step Methodology:
-
Preparation of Ligands: Dissolve BIS-AF-Sodium salt in assay buffer. Causality: The use of 1% BSA is critical. Highly fluorinated compounds like BPAF are extremely hydrophobic and will non-specifically adsorb to the plastic walls of reaction vessels. BSA acts as a carrier/blocker to prevent this artifact.[5]
-
Incubation: In a 96-well plate, combine 26 ng of the respective ER-LBD protein, 5 nM [³H]17β-estradiol, and varying concentrations of the BIS-AF-Sodium salt.
-
Equilibration: Incubate the reaction mixtures overnight at 4°C (or 2 hours at 20°C). Causality: This allows the competitive binding equilibrium between the radioligand and the test compound to be fully established without degrading the recombinant proteins.[5][6]
-
Separation of Bound/Free Ligand: Add 0.4% Dextran-Coated Charcoal (DCC) to the mixture and incubate on ice for 10 minutes. Centrifuge at 15,000 rpm for 10 minutes. Causality: DCC physically adsorbs small, unbound radioligands (free fraction) but is too large to adsorb the receptor-ligand complexes. Centrifugation pellets the free ligand, leaving the bound ligand in the supernatant.[5][6]
-
Quantification: Extract the supernatant and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the dose-response curves (Bound/Maximum Binding vs. Concentration) and calculate the IC50 using non-linear regression analysis (e.g., Schild plot analysis for antagonism)[6].
Quantitative Data Summary
The following table synthesizes the receptor binding characteristics of BPAF compared to standard Bisphenol A (BPA), demonstrating the profound impact of the hexafluoroisopropylidene group[5][6][11].
| Compound | ERα Binding (IC50) | ERβ Binding (IC50) | GPER Agonism (LOEC) | ERα Functional Activity | ERβ Functional Activity |
| 17β-estradiol (E2) | ~1.0 nM | ~1.2 nM | N/A | Full Agonist | Full Agonist |
| Bisphenol A (BPA) | ~1,000 nM | ~800 nM | >100 nM | Partial Agonist | Partial Agonist |
| BIS-AF (BPAF) | ~50 - 60 nM | ~18.9 nM | 10 nM | Full Agonist | Strong Antagonist |
Data Interpretation: BIS-AF binds to ERβ with an affinity nearly 40 times stronger than BPA, yet it completely fails to activate the receptor, instead blocking endogenous estradiol from binding (pA2 = 7.87)[6]. Furthermore, its binding to GPER at nanomolar concentrations triggers rapid non-genomic cell migration pathways[11].
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